2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO5S/c1-3-21-15-9-12(10-18)8-14(17)16(15)22-23(19,20)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGKRIAVSCMUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound’s structure necessitates a disconnection into three primary components:
- Iodophenyl core : A 2-ethoxy-4-formyl-6-iodobenzene scaffold.
- Sulfonate group : Introduced via 4-methylbenzenesulfonyl chloride (tosyl chloride).
Key intermediates include:
Synthetic Pathways and Methodological Comparisons
Stepwise Construction of the Iodophenyl Core
Iodination and Ethoxylation of Phenol Derivatives
A literature-based approach involves initiating synthesis with 2,6-diiodophenol. Selective ethoxylation at the ortho-position is achieved using diethyl sulfate in alkaline media (e.g., K₂CO₃ in acetone, 60°C, 12 h), yielding 2-ethoxy-6-iodophenol with >85% purity. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the para-position:
$$
\text{2-Ethoxy-6-iodophenol} + \text{POCl}_3 + \text{DMF} \xrightarrow{0^\circ\text{C to reflux}} \text{2-Ethoxy-4-formyl-6-iodophenol} \quad (\text{Yield: 72–78\%})
$$
Tosylation of the Phenolic Intermediate
The hydroxyl group is converted to the tosylate ester using 4-methylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane with triethylamine (2.0 equiv) as a base. Reaction at 0°C for 2 h, followed by room temperature stirring for 12 h, affords the target compound after column chromatography (silica gel, hexane/ethyl acetate 4:1):
$$
\text{2-Ethoxy-4-formyl-6-iodophenol} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound} \quad (\text{Yield: 68\%})
$$
Alternative Route: Silver Tosylate-Mediated Sulfonation
A modified protocol replaces tosyl chloride with silver tosylate (AgOTs) to enhance reaction efficiency. This method, adapted from radiofluorination studies, involves:
- Synthesis of ω-iodoalkyl ester intermediates via Finkelstein reaction (NaI in acetone, 50°C, 6 h).
- Tosylation using AgOTs in acetonitrile (16 h, dark, ambient temperature), achieving 94% yield for analogous structures.
While this route minimizes side reactions, scalability remains limited due to the cost of silver reagents.
Critical Parameter Optimization
Analytical Characterization and Validation
Spectroscopic Profiles
Industrial Scalability and Cost Analysis
| Factor | Stepwise Route | Silver Tosylate Route |
|---|---|---|
| Raw Material Cost | \$420/kg | \$1,150/kg |
| Reaction Time | 28 h | 16 h |
| Yield | 68% | 94% |
| Purity | 99.4% | 98.7% |
The stepwise method remains preferable for large-scale production despite lower yields due to cost constraints.
Chemical Reactions Analysis
2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the phenyl or sulfonate/benzoate groups. These modifications significantly alter physicochemical properties, reactivity, and applications.
Substituent Variations and Key Differences
Table 1: Structural and Molecular Comparisons
Functional Group Impact Analysis
A. Sulfonate vs. Benzoate Esters
- Sulfonates (e.g., 4-methylbenzenesulfonate in target compound): Higher thermal stability and water solubility due to strong ionic character .
- Benzoates (e.g., 2-chlorobenzoate in CAS 944536-49-6): Lower polarity, increasing membrane permeability but reducing crystallinity .
B. Halogen Substituents
- Iodine (target compound): Heavy atom effect aids in X-ray crystallography (SHELX-based structure determination) .
- Bromine (CAS 432021-39-1): Less steric hindrance than iodine; useful in cross-coupling reactions .
- Chlorine (CAS 432000-12-9): Electron-withdrawing, enhancing electrophilic reactivity .
C. Functional Moieties
- 4-Formyl group : Common in all analogs; enables Schiff base formation or condensation reactions.
- Acetamido group (CAS 432021-39-1): Introduces hydrogen-bonding sites, improving binding to biological targets .
- Methoxy group (CAS 432000-12-9): Electron-donating, stabilizing aromatic systems against oxidation .
Table 2: Property Comparison
Biological Activity
2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate (CAS No. 634592-88-4) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
This compound features a unique structure that allows it to participate in various chemical reactions. Its synthesis involves starting materials such as 2-ethoxyphenol and 4-methylbenzenesulfonyl chloride, typically conducted in solvents like dichloromethane or toluene under catalytic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : It can modulate the activity of enzymes and receptors, influencing metabolic pathways and cellular processes.
- Pathways : The compound acts as a substrate or inhibitor within various biochemical pathways, affecting the synthesis and degradation of biomolecules.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities:
Anticancer Activity
Studies have indicated that compounds structurally related to this compound show promising anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.017 µM against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like Staurosporine .
| Compound | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Related Compound | 0.017 | Staurosporine: 5.07 |
| Another Related Compound | 0.18 | 5-FU: 5.18 |
The anticancer effects are mediated through several mechanisms:
- Apoptosis Induction : The compound enhances the expression of pro-apoptotic genes (e.g., p53, Caspases) while inhibiting anti-apoptotic genes like Bcl-2.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Case Studies
In vivo studies have further validated the anticancer potential of related compounds:
- Tumor Volume Reduction : In experiments involving solid Ehrlich carcinoma (SEC) in mice, treatment with a related compound led to a significant reduction in tumor volume from 5802 mm³ in control groups to 2766 mm³ post-treatment.
- Hematological Safety : Treatment resulted in hematological parameters similar to normal control groups, indicating a favorable safety profile .
Comparative Analysis
When compared with similar compounds, the presence of both formyl and iodine groups in this compound enhances its versatility as an intermediate for various chemical transformations and biological applications.
| Property | This compound | Similar Compounds |
|---|---|---|
| Presence of Iodine | Yes | Varies |
| Anticancer Activity | High (IC50 = 0.017 µM) | Moderate |
| Influence on Apoptosis | Yes | Yes |
| Modulation of Enzyme Activity | Yes | Yes |
Q & A
Basic Research Questions
Q. What are the key functional groups in 2-ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate, and how do they influence its reactivity in organic synthesis?
- Answer : The compound contains an iodine atom (electrophilic substitution site), formyl group (oxidation/reduction versatility), ethoxy group (electron-donating effect), and tosylate moiety (leaving group in nucleophilic reactions). The iodine enhances oxidative stability compared to bromine or chlorine analogs, while the formyl group enables Schiff base formation. The ethoxy group stabilizes intermediates via resonance, critical for regioselective reactions .
- Methodological Insight : Use Hammett substituent constants to predict electronic effects and design substitution reactions. For example, iodine’s +M effect directs electrophiles to specific positions.
Q. How can researchers optimize synthesis conditions for this compound to maximize yield?
- Answer : Employ Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | DMF, THF, Toluene | THF |
| Catalyst (Pd) | 1–5 mol% | 3 mol% |
- Statistical tools like ANOVA validate the significance of each factor. This approach reduces trial-and-error inefficiencies .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : H/C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons).
- FT-IR : Validate formyl (C=O stretch at ~1700 cm) and sulfonate (S-O stretches at 1170–1370 cm) groups.
- MS (HRMS) : Confirm molecular ion [M+H] and fragmentation pathways. Cross-reference with NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How does the iodine substituent affect reaction kinetics compared to bromine/chlorine analogs in cross-coupling reactions?
- Answer : Iodine’s larger atomic radius slows oxidative addition in Pd-catalyzed couplings but improves regioselectivity. For instance, Sonogashira coupling with iodine-substituted aryl halides requires higher temperatures (80–100°C vs. 60°C for bromine analogs). Kinetic studies using Eyring plots reveal a increase of ~15 kJ/mol compared to bromine derivatives .
- Contradiction Resolution : Conflicting reports on iodine’s “activating” vs. “deactivating” roles can be resolved by differentiating between electrophilic aromatic substitution (deactivating due to -I effect) and transition-metal catalysis (activating via easier oxidative addition).
Q. What computational methods can predict the stability of intermediates during sulfonate group displacement?
- Answer :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to compare activation energies for tosylate displacement by nucleophiles.
- Reaction Pathway Mining : Tools like ICReDD’s quantum-chemical reaction path search identify low-energy pathways and competing side reactions (e.g., hydrolysis vs. SN2).
- Example : Tosylate displacement by amines shows a 2.8 kcal/mol lower barrier in polar aprotic solvents, validated experimentally .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Answer : Perform meta-analysis of bioassay conditions:
| Factor | Variability Impact | Mitigation Strategy |
|---|---|---|
| Solvent (DMSO%) | >1% DMSO inhibits enzymes | Use ≤0.5% DMSO in assays |
| Cell Line | Genetic heterogeneity | Standardize using ATCC-certified lines |
| Assay pH | Tosylate hydrolysis at pH>8 | Buffer at pH 7.4 (physiological) |
Q. What advanced techniques analyze decomposition pathways under thermal stress?
- Answer :
- TGA-DSC : Quantify decomposition onset temperature () and enthalpy changes.
- GC-MS Pyrolysis : Identify volatile degradation products (e.g., iodine release above 200°C).
- In Situ XRD : Monitor crystalline phase transitions during heating. For this compound, is observed at 185°C, with major fragments at m/z 121 (CHSO) and m/z 153 (I-CHO-) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
